molecular formula C9H6F4O2 B12845098 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B12845098
M. Wt: 222.14 g/mol
InChI Key: FLWCWMYLOGJPPH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7F4O2 It is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. This process typically requires the use of organometallic reagents such as Grignard reagents or organolithium compounds under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3

InChI Key

FLWCWMYLOGJPPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F

Origin of Product

United States

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